![molecular formula C15H15FN2O2 B7586223 N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586223.png)
N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide, also known as JNJ-42153605, is a novel drug compound that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent in the future.
Mecanismo De Acción
The exact mechanism of action of N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor plays a crucial role in cognitive function, memory, and neuroplasticity. By enhancing the activity of this receptor, this compound may improve cognitive function and reduce neuroinflammation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroplasticity. The compound has also been found to increase the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various neurological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide in lab experiments is its specificity and potency. The compound has shown high affinity and selectivity for the α7 nAChR, which makes it a valuable tool for studying the role of this receptor in various neurological processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide. One of the main areas of focus is the clinical development of this compound for the treatment of various neurological disorders. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential in treating drug addiction and depression. Other future directions include the development of more potent and selective compounds targeting the α7 nAChR and the investigation of the potential of this compound in combination with other therapeutic agents.
Métodos De Síntesis
The synthesis of N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide involves the reaction of 2-fluoro-5-(furan-2-yl)benzoic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide has been extensively studied in preclinical models of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has shown promising results in improving cognitive function, reducing neuroinflammation, and enhancing neuroplasticity. In addition, this compound has also been investigated for its potential in treating drug addiction and depression.
Propiedades
IUPAC Name |
N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-11-6-5-10(14-4-2-8-20-14)9-13(11)18-15(19)12-3-1-7-17-12/h2,4-6,8-9,12,17H,1,3,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZLTZCPUHEYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=C(C=CC(=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
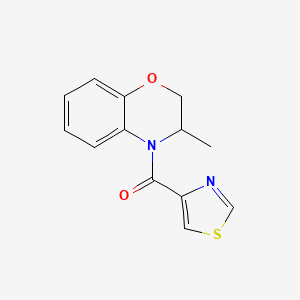
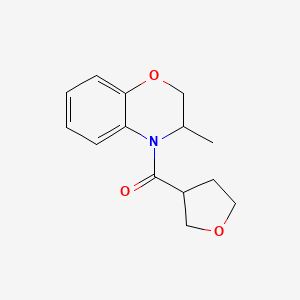
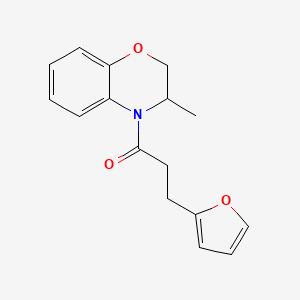

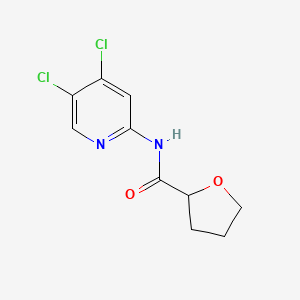
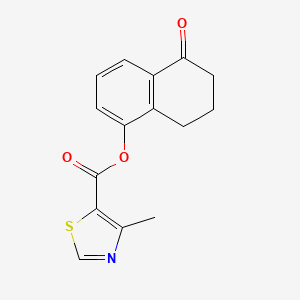
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)


![7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586231.png)
![4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide](/img/structure/B7586243.png)

